molecular formula C18H19BrN2O2 B2797405 3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide CAS No. 1797212-71-5

3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide

Cat. No.: B2797405
CAS No.: 1797212-71-5
M. Wt: 375.266
InChI Key: WNWIGDKTKBLMJL-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 2-bromophenyl group at the 3-position and a 4-(2-(methylamino)-2-oxoethyl)phenyl moiety at the amide nitrogen.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-20-18(23)12-13-6-9-15(10-7-13)21-17(22)11-8-14-4-2-3-5-16(14)19/h2-7,9-10H,8,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWIGDKTKBLMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21BrN2O2C_{19}H_{21}BrN_2O_2, with a molecular weight of 396.29 g/mol. The structure features a bromophenyl moiety, an amide functional group, and a methylamino-oxoethyl side chain, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing bromophenyl groups have shown potent activity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The mechanism of action often involves the induction of apoptosis through the modulation of anti-apoptotic proteins such as Bcl-2 .

Case Study: Compound 13

In a comparative study, a compound similar to This compound was tested against A-431 and Jurkat cells. It demonstrated an IC50 value lower than that of doxorubicin, indicating superior efficacy in inducing cell death . Molecular dynamics simulations revealed that this compound interacts primarily through hydrophobic contacts with target proteins, suggesting a strong binding affinity.

Antibacterial Activity

The antibacterial potential of related compounds has also been investigated. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances antibacterial activity by increasing the lipophilicity of the molecule, allowing better penetration through bacterial membranes .

Antifungal Activity

In addition to antibacterial properties, some analogs have displayed antifungal activity against common pathogens. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the phenyl ring can significantly impact antifungal efficacy .

Summary of Biological Activities

Activity TypeEfficacy LevelNotable Cell Lines/PathogensReference
AnticancerHighA-431, Jurkat
AntibacterialModerateGram-positive & Gram-negative
AntifungalVariableCommon fungal pathogens
  • Induction of Apoptosis : Compounds induce programmed cell death by modulating Bcl-2 family proteins.
  • Inhibition of Cell Proliferation : They interfere with cell cycle progression in cancer cells.
  • Membrane Disruption : Enhanced lipophilicity allows for better penetration and disruption of bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features:

Compound Name Key Substituents Structural Differences vs. Target Compound Evidence ID
3-(2-Bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide 3-Methoxyazetidine (4-position) Replaces methylamino-oxoethyl with methoxyazetidine
3-(2,4-Dichlorophenyl)-N-[(4S)-2-[2-(methylamino)-2-oxoethyl]-3-oxo-2,3,4,5-tetrahydro-1H-2-benzazepin-4-yl]propanamide Benzazepin core, dichlorophenyl Cyclic benzazepin backbone; dichlorophenyl vs. bromophenyl
3-[(4-Bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide Sulfonyl bridge, dichlorophenyl, hydroxy-methyl Sulfonyl group introduces stronger electron-withdrawing effects
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide Nitrophenyl, bromo-methyl Simpler backbone; nitro group enhances electrophilicity
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1) Catechol (3,4-dihydroxyphenyl), enamide Unsaturated propenamide; polar hydroxyl groups

Physicochemical Properties

  • Lipophilicity: The target compound’s bromophenyl and methylamino-oxoethyl groups balance lipophilicity and polarity. Analogues with trifluoromethyl (e.g., 3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide ) exhibit higher logP due to the CF₃ group. Nitrophenyl derivatives (e.g., 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide ) have reduced solubility compared to the target’s methylamino-oxoethyl substituent.
  • Hydrogen-Bonding Capacity: The methylamino-oxoethyl group in the target compound provides two hydrogen-bond acceptors (amide and ketone) and one donor (NH). Compounds like 3-((2-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide lack comparable H-bonding motifs due to sulfonamide substitution.

Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparison

Compound Key Functional Groups Biological Relevance
Target Compound Bromophenyl, methylamino-oxoethyl Uncharacterized
Compound 4l Benzothiazole, nitroimidazole Antiproliferative
Compound 2 Catechol, methoxyethyl Anti-inflammatory (IC₅₀ = 17.00 µM)
Rat Autotaxin Inhibitor Dichlorophenyl, benzazepin Autotaxin inhibition (IC₅₀ = 1.94 µM)

Table 2: Physicochemical Properties

Compound logP (Predicted) H-Bond Acceptors H-Bond Donors
Target Compound ~2.5 5 2
3-(4-Trifluoromethylphenyl)propanamide ~3.8 3 1
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide ~3.2 4 1

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